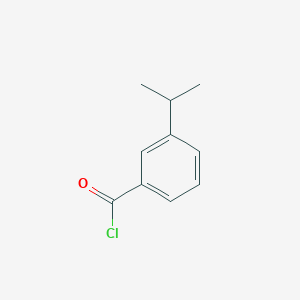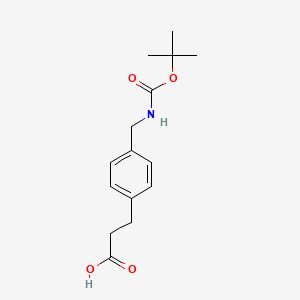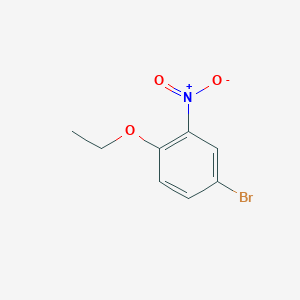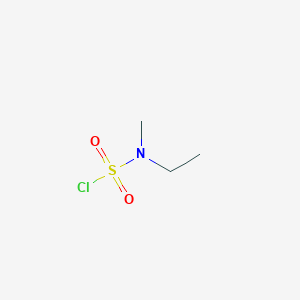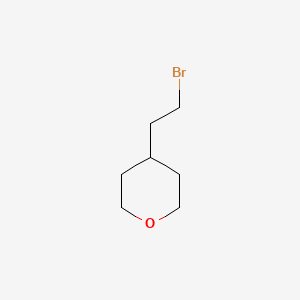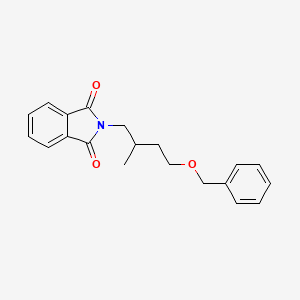
2-(4-Benzyloxy-2-methylbutyl)phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(4-Benzyloxy-2-methylbutyl)phthalimide typically involves the reaction of phthalic anhydride with 4-benzyloxy-2-methylbutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
2-(4-Benzyloxy-2-methylbutyl)phthalimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phthalimide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and functionalized phthalimide derivatives .
Aplicaciones Científicas De Investigación
2-(4-Benzyloxy-2-methylbutyl)phthalimide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of other phthalimide derivatives.
Biology: This compound is utilized in biochemical studies to investigate protein interactions and enzyme activities.
Medicine: Research on this compound includes its potential use in drug development, particularly for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: It is employed in the production of polymers, dyes, and agrochemicals due to its versatile chemical properties
Mecanismo De Acción
The mechanism of action of 2-(4-Benzyloxy-2-methylbutyl)phthalimide involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, modulating their activity and function. This compound may inhibit or activate certain biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-(4-Benzyloxy-2-methylbutyl)phthalimide can be compared with other phthalimide derivatives, such as:
- N-Phenylphthalimide
- N-Methylphthalimide
- N-Benzylphthalimide
These compounds share a similar phthalimide core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications compared to other phthalimide derivatives .
Propiedades
IUPAC Name |
2-(2-methyl-4-phenylmethoxybutyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-15(11-12-24-14-16-7-3-2-4-8-16)13-21-19(22)17-9-5-6-10-18(17)20(21)23/h2-10,15H,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANPWWMRBFPDHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177168 |
Source


|
| Record name | 2-[2-Methyl-4-(phenylmethoxy)butyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-50-2 |
Source


|
| Record name | 2-[2-Methyl-4-(phenylmethoxy)butyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-Methyl-4-(phenylmethoxy)butyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

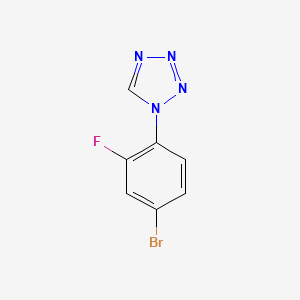
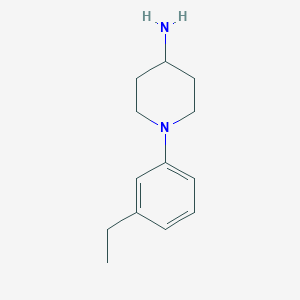
![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)
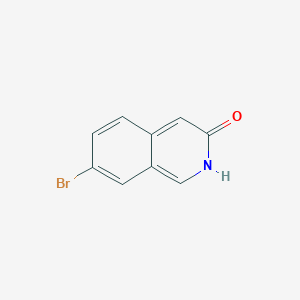


![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)
